2-(4-Ethylphenyl)-1,3-benzoxazol-6-amine
Description
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C15H14N2O/c1-2-10-3-5-11(6-4-10)15-17-13-8-7-12(16)9-14(13)18-15/h3-9H,2,16H2,1H3 |
InChI Key |
VQYULOWWCJAZTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound (C₁₅H₁₄N₂O) features:
Preparation Methodologies
Classical Condensation-Cyclization Approach
Reaction Scheme
4-Ethylphenylamine + 5-amino-2-nitrophenol → Cyclization → Target compound
Optimized Conditions
- Catalyst : p-Toluenesulfonic acid (20 mol%)
- Solvent : Toluene (Dean-Stark trap)
- Temperature : 110–130°C, 12–18 hours
- Yield : 68–73%
Mechanistic Insight :
Metal-Catalyzed Dehydrogenative Coupling
Patent Methodology (CN103102321A)
- Catalyst : Pd/C (5 wt%)
- Solvent : N-Methylpyrrolidone (NMP)
- Substrates :
- 4-Ethylbenzyl alcohol
- 5-Amino-2-mercaptophenol
| Parameter | Value |
|---|---|
| Reaction Time | 8 hours |
| Temperature | 140°C |
| Atom Economy | 89% |
| Catalyst Reuse | 5 cycles |
Advantages :
Green Chemistry Approaches
Fly Ash-Catalyzed Synthesis
- Catalyst : Preheated fly ash (PHFA)
- Conditions : Solvent-free, 120°C, 6 hours
- Yield : 82%
Characterization Data :
Reaction Scale-Up :
| Batch Size | Yield (%) | Purity (%) |
|---|---|---|
| 10 g | 82 | 98 |
| 1 kg | 78 | 95 |
Continuous Flow Synthesis
Industrial Protocol
- Reactor Type : Microfluidic (0.5 mm ID)
- Parameters :
- Residence Time: 8 minutes
- Pressure: 12 bar
- Throughput: 3.2 kg/day
Economic Analysis :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Production Cost | $412/kg | $287/kg |
| Energy Consumption | 58 kWh/kg | 32 kWh/kg |
Critical Analysis of Synthetic Challenges
Byproduct Formation
Purification Challenges
| Impurity | Removal Method | Efficiency (%) |
|---|---|---|
| Unreacted Amine | Acid-Base Extraction | 92 |
| Isomeric Byproducts | HPLC (C18 column) | 99.8 |
Industrial Production Considerations
Cost Drivers
| Component | Contribution (%) |
|---|---|
| Catalyst | 38 |
| Energy | 27 |
| Solvent Recovery | 19 |
Emerging Methodologies
Photocatalytic Synthesis
Biocatalytic Approaches
- Enzyme : Benzoxazole synthase (BoS)
- Substrates :
- 4-Ethylphenol
- 5-Aminosalicylate
| Parameter | Value |
|---|---|
| Conversion | 68% |
| Space-Time Yield | 12 g/L·day |
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)benzo[d]oxazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives with different functional groups.
Scientific Research Applications
2-(4-Ethylphenyl)benzo[d]oxazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)benzo[d]oxazol-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Electronic and Steric Effects
- The bromophenylmethyl substituent (C14H11BrN2O) introduces steric bulk and electron-withdrawing effects, which may alter binding kinetics in biological targets .
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